BenchChemオンラインストアへようこそ!

Mal-PEG24-acid

ADC Pharmacokinetics PEGylation

Mal-PEG24-acid is the definitive linker for high‑DAR ADCs (e.g., DAR8) where the discrete PEG24 spacer prevents the accelerated plasma clearance seen with shorter linkers. With hydrophobic payloads like MMAE, PEG24 delivers maximum hydrophilicity and biophysical stability, dramatically improving tumor suppression and tolerability. For PROTACs, its 24-unit flexibility optimizes ternary‑complex formation. Insist on Mal-PEG24-acid to avoid the aggregation, poor PK, and efficacy loss common with generic PEGx linkers. Order now for superior conjugate performance.

Molecular Formula C55H103NO28
Molecular Weight 1226.4 g/mol
Cat. No. B12427725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG24-acid
Molecular FormulaC55H103NO28
Molecular Weight1226.4 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C55H103NO28/c57-53-1-2-54(58)56(53)4-6-62-8-10-64-12-14-66-16-18-68-20-22-70-24-26-72-28-30-74-32-34-76-36-38-78-40-42-80-44-46-82-48-50-84-52-51-83-49-47-81-45-43-79-41-39-77-37-35-75-33-31-73-29-27-71-25-23-69-21-19-67-17-15-65-13-11-63-9-7-61-5-3-55(59)60/h1-2H,3-52H2,(H,59,60)
InChIKeyYUVPZQYCJFQRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG24-acid: A Definitive Guide to This PEG24-Based Heterobifunctional Linker for PROTAC and ADC Bioconjugation


Mal-PEG24-acid is a heterobifunctional polyethylene glycol (PEG)-based linker containing a maleimide group and a terminal carboxylic acid, separated by a discrete PEG24 spacer. Its molecular formula is C55H103NO28 and its molecular weight is 1226.40 g/mol . The maleimide group is designed for covalent conjugation to thiol groups (e.g., on cysteine residues of antibodies or proteins) , while the carboxylic acid can be activated (e.g., with EDC/NHS) for subsequent coupling to amine-containing ligands or payloads . This dual functionality enables the compound to serve as a critical bridge in the construction of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs) [1]. The PEG24 spacer provides a defined, hydrophilic, and flexible bridge that influences solubility, aggregation, and in vivo pharmacokinetics [1].

Why Mal-PEG24-acid Cannot Be Simply Replaced with a Shorter or Longer PEGx Linker in ADC and PROTAC Development


In the development of ADCs and PROTACs, the length and nature of the PEG spacer are not arbitrary. The choice between a short-chain (e.g., PEG4, PEG8), mid-chain (e.g., PEG12), or long-chain (e.g., PEG24, PEG36) linker directly impacts the physicochemical and biological properties of the final conjugate. Specifically, the incorporation of a discrete PEG24 unit has been shown to dramatically diminish the impact of high drug loading (DAR8) on conjugate plasma pharmacokinetics (PK), a critical issue not adequately addressed by shorter PEG linkers [1]. Furthermore, the PEG24 spacer has been demonstrated to provide maximum hydrophilicity, biophysical stability, and tumor suppression compared to other linker designs when conjugated with the hydrophobic payload MMAE, leading to prolonged half-life and enhanced animal tolerability [2]. Therefore, substituting Mal-PEG24-acid with a generic PEGx linker without understanding these quantitative differences risks compromising conjugate stability, in vivo efficacy, and manufacturability.

Quantitative Evidence Guide: Mal-PEG24-acid Differentiation from Mal-PEG12-acid and Mal-PEG36-acid in Conjugate Performance


PEG24 Linker Mitigates High DAR-Induced Clearance in ADC Pharmacokinetics vs. Non-PEGylated and PEG4 Linkers

The incorporation of a discrete PEG24 unit into an auristatin drug-linker has been shown to greatly diminish the impact of high drug loading (DAR8) on ADC plasma pharmacokinetics. In a direct head-to-head comparison within the same study, PEG24-containing ADCs demonstrated significantly reduced clearance and improved exposure compared to non-PEGylated or shorter PEG4 linkers [1][2]. Specifically, the extent of PEGylation, with PEG24 being optimal, directly impacts conjugate PK properties, biodistribution, antitumor activity, and tolerability [2].

ADC Pharmacokinetics PEGylation Drug-to-Antibody Ratio (DAR)

PEG24-Linker Conjugates (RS7-DL 11) Achieve Maximum Hydrophilicity and Biophysical Stability vs. Other Linker Designs in DAR8 ADCs

In a study evaluating ADCs constructed with the hydrophobic payload MMAE, an ADC (RS7-DL 11) featuring a methyl-PEG24 (mPEG24) moiety as a side chain to a Valine-Lysine-PAB (VK) linker demonstrated maximum hydrophilicity, biophysical stability, and tumor suppression compared to ADCs with alternative linker designs [1][2]. This superior performance was directly attributed to the PEG24 modification, which also led to prolonged half-life and enhanced animal tolerability [2].

ADC Hydrophilicity Stability Aggregation Therapeutic Index

PEG24 Spacer Length Balances Conformational Flexibility and Hydrodynamic Radius for Optimal Bioconjugation

While direct comparative data for Mal-PEG12-acid, Mal-PEG24-acid, and Mal-PEG36-acid on conjugate performance is not identified, class-level inference from PEG properties suggests that the PEG24 spacer represents a functional sweet spot. Shorter PEG chains (e.g., PEG4, PEG8) may provide insufficient shielding of hydrophobic payloads and reduced solubility, while longer PEG chains (e.g., PEG36) can increase the hydrodynamic radius, potentially hindering tumor penetration and renal clearance [1][2]. The PEG24 chain length of 24 ethylene oxide units provides a calculated extended length of approximately 8.4 nm (based on ~0.35 nm per monomer), which is long enough to provide effective shielding and flexibility, yet not so long as to impose significant steric hindrance or clearance issues [3].

PEG Length Linker Optimization Hydrodynamic Radius Conformational Flexibility

Reported Purity and Specification for Mal-PEG24-acid Supports Consistent Bioconjugation Outcomes

Vendor specifications for Mal-PEG24-acid and its structural analog Mal-amido-PEG24-acid indicate high purity levels (≥98% to 98.5%) . In bioconjugation, high linker purity is critical for achieving predictable drug-to-antibody ratios (DAR) and minimizing side reactions. The purity of Mal-PEG24-acid from reputable suppliers is consistently reported above 98%, which is essential for reproducible synthesis of ADCs and PROTACs . This level of purity ensures that the maleimide and carboxylic acid functionalities are present and reactive as expected, reducing batch-to-batch variability in conjugate manufacturing .

Purity Bioconjugation Efficiency ADC PROTAC Quality Control

Optimal Research and Development Applications for Mal-PEG24-acid Based on Evidence


Development of High DAR ADCs (DAR8) Requiring Maintained Plasma Pharmacokinetics

Mal-PEG24-acid is ideally suited for constructing ADCs with high drug loading (e.g., DAR8) where accelerated plasma clearance is a concern. The PEG24 spacer has been demonstrated to greatly diminish the negative impact of high drug loading on PK, enabling the translation of high in vitro potency to in vivo efficacy [1]. This is a critical application for researchers developing next-generation ADCs with potent but hydrophobic payloads.

Conjugation of Hydrophobic Payloads (e.g., MMAE, Auristatins) to Antibodies

For ADCs utilizing highly hydrophobic payloads like MMAE, the use of Mal-PEG24-acid as a linker component (or as part of a drug-linker construct) is supported by evidence showing that PEG24 modification provides maximum hydrophilicity, biophysical stability, and tumor suppression compared to other linker designs [2]. This application is essential for minimizing aggregation and improving the therapeutic index of ADCs with hydrophobic warheads.

Synthesis of PROTACs Requiring an Optimal Balance of Flexibility and Solubility

Mal-PEG24-acid is a well-established linker for PROTAC synthesis . Its PEG24 spacer provides a balanced combination of conformational flexibility and solubility enhancement, which is crucial for ensuring that both the E3 ligase ligand and the target protein ligand can effectively engage their respective binding sites within the ternary complex [3]. This balance is inferred to be superior to both shorter (less flexible) and longer (sterically hindered) PEG linkers for many target pairs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG24-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.